Chlorimuron-ethyl

Catalog No.
S568638
CAS No.
90982-32-4
M.F
C15H15ClN4O6S
M. Wt
414.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorimuron-ethyl

CAS Number

90982-32-4

Product Name

Chlorimuron-ethyl

IUPAC Name

ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate

Molecular Formula

C15H15ClN4O6S

Molecular Weight

414.8 g/mol

InChI

InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22)

InChI Key

NSWAMPCUPHPTTC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC

Solubility

Low solubility in organic solvents.
Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11.
In water, 1.20X10+3 mg/L at 25 °C, pH 7

Synonyms

chlorimuron ethyl, chlorimuron-ethyl, ethyl-2-(((((4-chloro-6-methoxyprimidin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC

Biodegradation of Chlorimuron-ethyl

Specific Scientific Field: Environmental Science and Pollution Research

Summary: Chlorimuron-ethyl is a long-term residual sulfonylurea herbicide widely used in modern agriculture for pre- and post-emergence broadleaf weed control in soybean and maize Microbial degradation is a promising method to reduce chlorimuron-ethyl residues in the environment.

Experimental Procedures: Researchers optimized the cultivation conditions for the chlorimuron-ethyl-degrading bacterium Rhodococcus sp. D310-1 using response surface methodology (RSM). They adjusted substrate concentration, pH, inoculum concentration, and temperature to enhance biodegradation efficiency. The maximum biodegradation rate achieved was 88.95% .

Results:

Bioremediation of Historically Contaminated Soil

Specific Scientific Field: Environmental Science

Summary: Researchers applied a bacterial chlorimuron-ethyl-degrading agent to historically contaminated soil. After 60 days, the chlorimuron-ethyl degradation efficiency reached 80.02%. This treatment reduced phytotoxicity toward wheat, demonstrating the potential for bioremediation .

Ecological Risk Assessment

Specific Scientific Field: Ecology

Summary: Long-term chlorimuron-ethyl application impacts soil microbial communities. It decreases soybean growth diversity and evenness, making soybean susceptible to diseases. Understanding these ecological risks is crucial for sustainable herbicide use .

Herbicide Properties

Specific Scientific Field: Chemistry

Summary: Chlorimuron-ethyl is a post-emergence, foliar-applied herbicide. It has high aqueous solubility, is non-volatile, and can leach to groundwater.

Molecular Mechanisms of Degradation

Specific Scientific Field: Molecular Biology

Chlorimuron-ethyl is a selective herbicide belonging to the sulfonylurea class, specifically designed to inhibit acetolactate synthase, an enzyme critical for the biosynthesis of branched-chain amino acids in plants. Its chemical structure is represented as ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfmoyl) benzoate. This compound is utilized primarily in agricultural settings for controlling a wide range of broadleaf and grassy weeds in crops such as soybeans and peanuts. Chlorimuron-ethyl is characterized by its high phytotoxicity, which raises concerns regarding its potential impact on non-target species and ecosystems .

, particularly in the presence of strong oxidizing agents. For instance, it can react with diazomethane, leading to the formation of distinct products. Additionally, chlorimuron-ethyl can degrade through processes such as Fenton reactions, where factors like hydrogen peroxide and ferrous ions influence its mineralization rate . The degradation pathways often involve the cleavage of the sulfonylurea bridge, which is crucial for its herbicidal activity .

Biologically, chlorimuron-ethyl exhibits significant effects on various plant species due to its mode of action as an acetolactate synthase inhibitor. Research indicates that while it effectively controls target weeds, its application can also impact beneficial microorganisms such as Bradyrhizobium japonicum, although standard application rates tend to have limited adverse effects on their survival . Its high mobility in soil and potential to leach into groundwater pose risks to both terrestrial and aquatic plants, exceeding safety thresholds established by regulatory agencies .

The synthesis of chlorimuron-ethyl typically involves the reaction of chlorimuron with ethanol, resulting in the formation of the ethyl ester. This process may include various steps such as esterification and purification to yield a product suitable for agricultural use. Detailed methodologies can vary but generally emphasize conditions that maximize yield while minimizing by-products .

Chlorimuron-ethyl is primarily used in agriculture as a post-emergence herbicide. It is effective against a variety of weeds in crops like soybeans and peanuts. The recommended application method involves mixing the herbicide with water and surfactants for ground or aerial spraying. Due to its selective nature, it allows for weed control without significantly harming the desired crop species .

Studies exploring the interactions of chlorimuron-ethyl with other chemicals reveal its potential for synergistic or antagonistic effects when combined with other herbicides or agricultural chemicals. For example, interactions with soil microorganisms can influence its degradation rates and effectiveness. Understanding these interactions is crucial for optimizing application strategies and minimizing environmental impact .

Chlorimuron-ethyl shares similarities with other sulfonylurea herbicides but possesses unique characteristics that differentiate it from them. Below are some comparable compounds:

Compound NameChemical StructureUnique Features
Metsulfuron-methylSulfonylurea derivativeBroader spectrum against grass weeds
ImazethapyrAnother acetolactate synthase inhibitorEffective in both pre-emergence and post-emergence
GlyphosateNon-selective herbicideWorks by inhibiting a different pathway (EPSPS)

Chlorimuron-ethyl's specificity towards certain crops while effectively controlling specific weeds distinguishes it from these compounds, making it a valuable tool in integrated weed management strategies .

Physical Description

Chlorimuron ethyl appears as colorless crystals. Used as an herbicide.
Colorless or white solid; [HSDB]

Color/Form

Crystals from butyl chloride
White solid
Colorless crystals

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

414.0400831 g/mol

Monoisotopic Mass

414.0400831 g/mol

Heavy Atom Count

27

Density

1.51 at 25 °C

LogP

2.5 (LogP)
log Kow = 2.50

Melting Point

181 °C

UNII

B00AW0IM5Q

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (52.05%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (17.81%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (20.55%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (42.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Sulfonylurea class herbicide that inhibits acetolactate synthase, which regulates plant growth.
Branched chain amino acid synthesis (ASL or AHAS) inhibitor. Acts by inhibiting biosynthesis of the essential amino acids valine and isoleucine, hence stopping cell division and plant growth. Crop selectivity derives from plant metabolism both by homoglutathione conjugation and by de-esterification.
...Acetolactate synthase /is/ the target enzyme of chlorimuron ethyl.

Vapor Pressure

4.0X10-12 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

90982-32-4
94365-91-0

Absorption Distribution and Excretion

The compound /chlorimuron-ethyl/ is absorbed from the gastrointestinal tract and is eliminated equally in urine and feces with a biological half-life of about 50 hours. Chlorimuron-ethyl is distributed throughout the body, with the largest portions found in the liver.

Metabolism Metabolites

Chlorimuron-ethyl was ...extensively metabolized by both male and female rats at the low and high dose. Excretion was monitored up to 168 hrs and the elimination of radioactivity was equal via the urine and feces for the low and high dose. The half-life is 50 hrs. /Five/... major metabolites .../were found/.
(14)C Chlorimuron ethyl was readily absorbed by the roots of young intact corn seedlings and through the cut ends of excised leaves, but it was not readily absorbed by intact leaves. Under the conditions employed, (14)C-chlorimuron ethyl was metabolized at a moderate rate in both intact roots and excised leaves (ca 2.4 nmol/g fresh weight tissue/hr). Based upon HPLC analysis, (14)C-chlorimuron ethyl appeared to be metabolized by similar routes in both the roots and leaves. (14)C Chlorimuron ethyl and 10 radioactive metabolites were detected in the roots of corn 7 hr following herbicide treatment. (14)C-Chlorimuron ethyl and the following metabolites, listed in approximate order of their abundance, were isolated and characterized: chlorimuron ethyl (N-(4-chloro-6-methoxypyrimidine-2-yl)-N'-(2-ethoxycarbonylbenzene-sulfonyl)urea; N-(4-chloro-5-hydroxy-6-methoxypyrimidine-2-yl)-N'-(2-ethoxy carbonylbenzenesulfonyl)urea, 2-ethoxycarbonylbenzene sulfonamide, N-(4-(S-glutathionyl)-6-methoxypyrimidine-2-yl)-N'-(2-etho xycarbonyl benzenesulfonyl)urea, N-(4-(S-glutathionyl)-5-hydroxy-6-methoxypyrimidine-2-yl)- N'-(2- ethoxycarbonylbenzenesulfonyl)urea, N-(4-chloro-5-(O-beta-D-glucosyl)-6-methoxypyrimidine-2-yl)-N'ethoxy carbonylbenzenesulfonyl)urea, and N-(4-(S-cysteinyl)-6-methoxypyrimidine-2-yl)-N'-(2-ethoxycarbonyl- benzenesulfonyl)urea. Chlorimuron ethyl and these metabolites were purified by HPLC and were characterized by fast atom bombardment mass spectrometry. In addition to fast atom bombardment mass spectrometry, the following methods were used in the characterization of some metabolites: synthesis, hydrolysis with beta-glucosidase, analysis of hydrolysis products, electron impact MS, and proton nuclear magnetic resonance (400 MH).

Wikipedia

Chlorimuron-ethyl

Biological Half Life

About 50 hours

General Manufacturing Information

Selective sulfonylurea herbicide
There are no residential uses

Analytic Laboratory Methods

Pyrolysis GC/MS and electron impact fast atom bombardment-MS chlorimuron-ethyl was performed.
Method: USGS-NWQL O-2060-01; Procedure: graphitized carbon-based solid-phase extraction and high performance liquid chromatography/mass spectrometry; Analyte: chlorimuron-ethyl; Matrix: water; Detection Limit: 0.0048.
Product analysis by hplc ... Residues determined by hplc.

Storage Conditions

Store in original container only, away from other pesticides, fertilizer, food or feed. Do not contaminate water, food or feed by storage.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

BAS 145 138 protected corn from injury due to low levels of chlorimuron ethyl. Inhibition of root growth was used to monitor injury. BAS 145 138 did not affect uptake, but it caused a two fold increase in the rate of chlorimuron ethyl metabolism in corn roots and shoots. The increase in chlorimuron ethyl metabolism was correlated positively to growth. Routes of metabolism that were accelerated in response to BAS 145 138 included hydroxylation of chlorimuron ethyl at the 5-position of the pyrimidine ring, the formation of the corresponding glucoside, the formation of two glutathione conjugates, and the formation of two unidentified metabolites. The most dramatic of the effects was on the formation of the glucoside of 5-hydroxychlorimuron ethyl. In the roots, the level of this metabolite was increased six fold in response to BAS 145 138. Part of this increase was due to an elevation in the in vivo rate of glucosylation of 5-hydroxychlorimuron ethyl. BAS 145 138 did not alter the qualitative routes of chlorimuron ethyl metabolism, nor did it appear to affect the levels or catalytic properties of acetolactate synthase, the target enzyme of chlorimuron ethyl. 5-Hydroxychlorimuron ethyl was 152 times less effective as an inhibitor of acetolactate synthase than chlorimuron ethyl. The glucoside of 5-hydroxychlorimuron ethyl was hydrolyzed during the acetolactate synthase assay; therefore, an I50 value for this metabolite was not obtained.

Dates

Modify: 2023-08-15

Glutathione-S-transferase (GST) catalyzes the degradation of Chlorimuron-ethyl by Klebsiella jilinsis 2N3

Sisheng Zhang, Cheng Zhang, Fengjie Sun, Zhengyi Zhang, Xianghui Zhang, Hongyu Pan, Peng Sun, Hao Zhang
PMID: 32388135   DOI: 10.1016/j.scitotenv.2020.139075

Abstract

Microbial degradation is one of the most efficient and reliable ways to remove the residues of Chlorimuron-ethyl in the environments such as soil and water. In this study, a glutathione-s-transferase (GST) gene Kj-gst was cloned from the Chlorimuron-ethyl degrading bacterial strain Klebsiella jilinsis 2N3. Results showed that Kj-gst played a key role in the degradation of Chlorimuron-ethyl by strain 2N3. The mutant with gene Kj-gst knocked out showed reduced relative activity up to 70% compared with the wild type in 8 h in culture. After the knockout gene was complemented, the degradation ability of the complement mutant was essentially comparable to that of the wild type. The protein Kj-GST (50 μg) obtained from the gene Kj-gst expressed and purified in E. coli strain BL21(DE3) was capable of degrading Chlorimuron-ethyl with an initial concentration of 50 mg/mL by 42.91% under the optimal conditions (15 °C and pH = 7). Point mutation experiments on a glycine located at position 101 (Glu101) confirmed that the H site of glutathione (GSH) is the key component in Kj-GST for degrading Chlorimuron-ethyl. We conclude that Kj-GST is demonstrated for the first time to degrade Chlorimuron-ethyl with its main functional site identified at the H site of GSH, shedding insight to revealing the molecular mechanisms of degrading Chlorimuron-ethyl by Klebsiella jilinsis 2N3.


[Isolation and identification of a chlorimuron-ethyl-degrading bacterium and optimization of its degradation conditions]

Fengshan Yang, Rui Zhang, Yanchen Xiao, Chunguang Liu, Haiyan Fu
PMID: 32237549   DOI: 10.13345/j.cjb.190371

Abstract

In order to solve the problem of soil, water pollution and sensitive crop drug damage caused by chlorosulfuron residue, and to provide degradation strain resources for microbial remediation of contaminated soil, a chlorimuron-ethyl-degrading strain T9DB-01 was isolated from chlorosulfuron contaminated soil by the method of enrichment culture and step by step domestication. Strain T9DB-01 was identified as Pseudomonas sp. by morphological characteristics, physiological and biochemical analysis and 16S rDNA gene sequence analysis. The effects of temperature, pH value, substrate concentration, medium volume, and inoculation volume on the degradation of chlorsulfuron-methyl by strain T9DB-01 were investigated by single factor experiment. The degradation conditions of chlorosulfuron by strain T9DB-01 were optimized by orthogonal test and verification. Results show that 30 °C, pH 8.0, inoculum 4%, liquid volume 100 mL/250 mL, substrate concentration of 200 mg/L, cultured for 5 d, the strain degraded 93.7% chlorsulfuron-methyl. The degrading strain has certain application potential for bioremediation of chlorsulfuron-contaminated soil.


Carboxylesterase, a de-esterification enzyme, catalyzes the degradation of chlorimuron-ethyl in Rhodococcus erythropolis D310-1

Hailian Zang, Hailan Wang, Lei Miao, Yi Cheng, Yuting Zhang, Yi Liu, Shanshan Sun, Yue Wang, Chunyan Li
PMID: 31784128   DOI: 10.1016/j.jhazmat.2019.121684

Abstract

Microbial degradation is considered to be the most acceptable method for degradation of chlorimuron-ethyl, a typical long-term residual sulfonylurea herbicide, but the underlying mechanism at the genetic and biochemical levels is unclear. In this work, the genome sequence of the chlorimuron-ethyl-degrading bacterium Rhodococcus erythropolis D310-1 was completed, and the gene clusters responsible for the degradation of chlorimuron-ethyl in D310-1 were predicted. A carboxylesterase gene, carE, suggested to be responsible for carboxylesterase de-esterification, was cloned from D310-1. CarE was expressed in Escherichia coli BL21 and purified to homogeneity. The active site of the chlorimuron-ethyl-degrading enzyme CarE and the biochemical activities of CarE were elucidated. The results demonstrated that CarE is involved in catalyzing the de-esterification of chlorimuron-ethyl. A carE deletion mutant strain, D310-1ΔcarE, was constructed, and the chlorimuron-ethyl degradation rate in the presence of 100 mg L
chlorimuron-ethyl within 120 h decreased from 86.5 % (wild-type strain D310-1) to 58.2 % (mutant strain D310-1ΔcarE). Introduction of the plasmid pNit-carE restored the ability of the mutant strain to utilize chlorimuron-ethyl. This study is the first to demonstrate that carboxylesterase can catalyze the de-esterification reaction of chlorimuron-ethyl and provides new insights into the mechanism underlying the degradation of sulfonylurea herbicides and a theoretical basis for the utilization of enzyme resources.


Transcriptomic analysis of Chlorimuron-ethyl degrading bacterial strain Klebsiella jilinsis 2N3

Cheng Zhang, Qingkai Hao, Sisheng Zhang, Zhengyi Zhang, Xianghui Zhang, Peng Sun, Hongyu Pan, Hao Zhang, Fengjie Sun
PMID: 31446172   DOI: 10.1016/j.ecoenv.2019.109581

Abstract

Chlorimuron-ethyl is a sulfonylurea herbicide with a long residual period in the field and is toxic to rotational crops. Klebsiella jilinsis 2N3 is a gram-negative bacterium that can rapidly degrade Chlorimuron-ethyl. In this study, the gene expression changes in strain 2N3 during degradation of Chlorimuron-ethyl was analyzed by RNA-Seq. Results showed that 386 genes were up-regulated and 453 genes were down-regulated. KEGG pathway enrichment analysis revealed the highest enrichment ratio in the pathway of sulfur metabolism. On the basis of the functional annotation and gene expression, we predicted that carboxylesterase, monooxygenase, glycosyltransferase, and cytochrome P450 were involved in the metabolism of Chlorimuron-ethyl biodegradation. Results of qRT-PCR showed that the relative mRNA expression levels of these genes were higher in treatment group than those in control group. The cytochrome P450 encoded by Kj-CysJ and the alkanesulfonate monooxygenase encoded by Kj-SsuD were predicted and further experimentally confirmed by gene knockout as the key enzymes in the biodegradation process. Cultured in basal medium containing Chlorimuron-ethyl (5 mg L
) in 36 h, the strains of ΔKj-CysJ, ΔKj-SsuD, and WT reached the highest OD
values of 0.308, 0.873, and 1.085, and the highest degradation rates of Chlorimuron-ethyl of 11.83%, 96.21%, and 95.62%, respectively.


Directed Evolution of Sulfonylurea Esterase and Characterization of a Variant with Improved Activity

Bin Liu, Qian Peng, Mengyao Sheng, Shishan Hu, Meng Qian, Ben Fan, Jian He
PMID: 30585487   DOI: 10.1021/acs.jafc.8b06198

Abstract

Esterase SulE detoxicates a variety of sulfonylurea herbicides through de-esterification. SulE exhibits high activity against thifensulfuron-methyl but low activity against other sulfonylureas. In this study, two variants, m2311 (P80R) and m0569 (P80R and G176A), with improved activity were screened from a mutation library constructed by error-prone PCR. Variant m2311 showed a higher activity against sulfonylureas in comparison variant m0569 and was further investigated. The k
/ K
value of variant m2311 for metsulfuron-methyl, sulfometuron-methyl, chlorimuron-ethyl, tribenuron-methyl, and ethametsulfuron-methyl increased by 3.20-, 1.72-, 2.94-, 2.26- and 2.96-fold, respectively, in comparison with the wild type. Molecular modeling suggested that the activity improvement of variant m2311 is due to the substitution of Pro80 by arginine, leading to the formation of new hydrogen bonds between the enzyme and substrate. This study facilitates further elucidation of the structure and function of SulE and provides an improved gene resource for the detoxification of sulfonylurea residues and the genetic engineering of sulfonylurea-resistant crops.


Global transcriptomic analysis of Rhodococcus erythropolis D310-1 in responding to chlorimuron-ethyl

Yi Cheng, Hailian Zang, Hailan Wang, Dapeng Li, Chunyan Li
PMID: 29614448   DOI: 10.1016/j.ecoenv.2018.03.074

Abstract

Chlorimuron-ethyl is a typical long-term residual sulfonylurea herbicide whose long period of residence poses a serious hazard to rotational crops. Microbial degradation is considered to be the most acceptable method for its removal, but the degradation mechanism is not clear. In this work, we investigated gene expression changes during the degradation of chlorimuron-ethyl by an effective chlorimuron-ethyl-degrading bacterium, Rhodococcus erythropolis D310-1. The genes that correspond to this degradation and their mode of action were identified using RNA-Seq and qRT-PCR. The RNA-Seq results revealed that 500 genes were up-regulated during chlorimuron-ethyl degradation by strain D310-1. KEGG annotation showed that the dominant metabolic pathways were "Toluene degradation" and "Aminobenzoate degradation". Combining GO and KEGG classification with the relevant literature, we predicted that cytochrome P-450, carboxylesterase, and monooxygenase were involved in metabolic chlorimuron-ethyl biodegradation and that the enzyme active site and mode of action coincided with the degradation pathway proposed in our previous study. qRT-PCR experiments suggested that the R. erythropolis D310-1 carboxylesterase, cytochrome P-450 and glycosyltransferase genes were the key genes expressed during chlorimuron-ethyl biodegradation. To the best of our knowledge, this report is the first to describe the transcriptome analysis of a Rhodococcus species during the degradation of chlorimuron-ethyl.


Confirmation of herbicide resistance mutations Trp574Leu, ΔG210, and EPSPS gene amplification and control of multiple herbicide-resistant Palmer amaranth (Amaranthus palmeri) with chlorimuron-ethyl, fomesafen, and glyphosate

Douglas J Spaunhorst, Haozhen Nie, James R Todd, Julie M Young, Bryan G Young, William G Johnson
PMID: 30913269   DOI: 10.1371/journal.pone.0214458

Abstract

Herbicide-resistant weeds, especially Palmer amaranth (Amaranthus palmeri S. Watson), are problematic in row-crop producing areas of the United States. The objectives of this study were to determine if chlorimuron-ethyl, fomesafen, and glyphosate applied separately and in mixtures control A. palmeri and confirm the presence of various genotypes surviving two- and three-way herbicide mixtures. Fifteen percent of A. palmeri treated with the three-way herbicide mixture survived. Mixing fomesafen with chlorimuron-ethyl or fomesafen with glyphosate to create a two-way mixture reduced A. palmeri survival 22 to 24% and 60 to 62% more than glyphosate and chlorimuron-ethyl alone, respectively. Previously characterized mutations associated with A. palmeri survival to chlorimuron-ethyl, fomesafen, and glyphosate Trp574Leu, a missing glycine codon at position 210 of the PPX2L gene (ΔG210), and 5-enolpyruvylshikimate-3-phosphase synthase (EPSPS) gene amplification; respectively, were present in surviving plants. However, 37% of plants treated with chlorimuron-ethyl did not contain heterozygous or homozygous alleles for the Trp574Leu mutation, suggesting alternative genotypes contributed to plant survival. All surviving A. palmeri treated with fomesafen or glyphosate possessed genotypes previously documented to confer resistance. Indiana soybean [Glycine max (L.) Merr] fields infested with A. palmeri possessed diverse genotypes and herbicide surviving plants are likely to produce seed and spread if alternative control measures are not implemented.


Whole Genome Sequencing and Analysis of Chlorimuron-Ethyl Degrading Bacteria

Cheng Zhang, Qingkai Hao, Zhengyi Zhang, Xianghui Zhang, Hongyu Pan, Jiahuan Zhang, Hao Zhang, Fengjie Sun
PMID: 31234527   DOI: 10.3390/ijms20123053

Abstract

2N3 is a strain of gram-negative bacteria that can degrade chlorimuron-ethyl and grow with chlorimuron-ethyl as the sole nitrogen source. The complete genome of
2N3 was sequenced using third generation high-throughput DNA sequencing technology. The genomic size of strain 2N3 was 5.32 Mb with a GC content of 57.33% and a total of 5156 coding genes and 112 non-coding RNAs predicted. Two hydrolases expressed by open reading frames (ORFs) 0934 and 0492 were predicted and experimentally confirmed by gene knockout to be involved in the degradation of chlorimuron-ethyl. Strains of ΔORF 0934, ΔORF 0492, and wild type (WT) reached their highest growth rates after 8-10 hours in incubation. The degradation rates of chlorimuron-ethyl by both ΔORF 0934 and ΔORF 0492 decreased in comparison to the WT during the first 8 hours in culture by 25.60% and 24.74%, respectively, while strains ΔORF 0934, ΔORF 0492, and the WT reached the highest degradation rates of chlorimuron-ethyl in 36 hours of 74.56%, 90.53%, and 95.06%, respectively. This study provides scientific evidence to support the application of
2N3 in bioremediation to control environmental pollution.


Colonization on Cucumber Root and Enhancement of Chlorimuron-ethyl Degradation in the Rhizosphere by Hansschlegelia zhihuaiae S113 and Root Exudates

Hao Zhang, Feng Chen, Hua-Zhu Zhao, Jia-Sen Lu, Meng-Jun Zhao, Qing Hong, Xing Huang
PMID: 29672047   DOI: 10.1021/acs.jafc.8b00041

Abstract

The colonization of Hansschlegelia zhihuaiae S113 and its degradation of the herbicide chlorimuron-ethyl in the cucumber rhizosphere was investigated. The results reveal that S113 colonized the cucumber roots (2.14 × 10
cells per gram of roots) and were able to survive in the rhizosphere (maintained for 20 d). The root exudates promoted colonization on roots and increased the degradation of chlorimuron-ethyl by S113. Five organic acids in cucumber-root exudates were detected and identified by HPLC. Citric acid and fumaric acid significantly stimulated S113 colonization on cucumber roots, with 18.4 and 15.5% increases, respectively, compared with the control. After irrigation with an S113 solution for 10 days, chlorimuron-ethyl could not be detected in the roots, seedlings, or rhizosphere soil, which allowed for improved cucumber growth. Therefore, the degradation mechanism of chlorimuron-ethyl residues by S113 in the rhizosphere could be applied in situ for the bioremediation of chlorimuron-ethyl contaminated soil to ensure crop safety.


Dynamic changes in microbial communities during the bioremediation of herbicide (chlorimuron-ethyl and atrazine) contaminated soils by combined degrading bacteria

Jian Wang, Xinyu Li, Xu Li, Huanhuan Wang, Zhencheng Su, Xiujuan Wang, Huiwen Zhang
PMID: 29621247   DOI: 10.1371/journal.pone.0194753

Abstract

Chlorimuron-ethyl and atrazine are two herbicides with long half-lives in soil; their long-term and excessive application has led to a series of environmental problems. In this study, the strains Chenggangzhangella methanolivorans CHL1 and Arthrobacter sp. ART1 were combined and used for the remediation of chlorimuron-ethyl, atrazine and combined contaminated soils in a microcosm experiment. Changes in chlorimuron-ethyl and atrazine concentrations in soils were monitored, and variations in the soil microbial community were studied by phospholipid fatty acid (PLFA) analysis. The two inoculated degrading strains accelerated the degradation of chlorimuron-ethyl and atrazine in soil, especially in the combined contaminated soil. Addition of the two herbicides and their combination generally decreased the concentrations of total PLFAs, total bacterial PLFAs, Gram-negative and Gram-positive bacterial PLFAs and Shannon-Wiener indices, and changed microbial community composition, whilst stimulating fungal PLFA concentrations. In addition, the combined herbicide treatment had more impact on microbial biomass than the single herbicide treatments. Inoculation treatments significantly relieved the effects of herbicides on soil microbial biomass, diversity and community structure. This study demonstrated that strains CHL1 and ATR1 have the potential to remediate chlorimuron-ethyl, atrazine and combined contaminated soils, and provided valuable information for remediation of chlorimuron-ethyl, atrazine and combined contaminated soils in situ.


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